4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Übersicht

Beschreibung

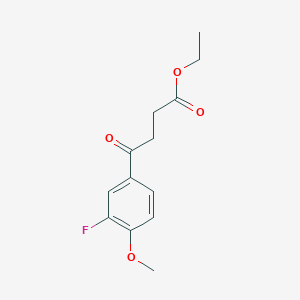

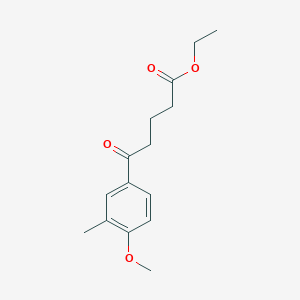

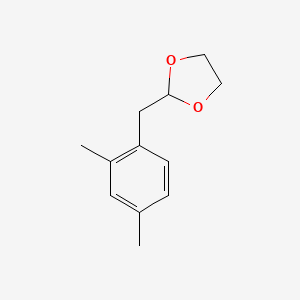

“4’-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone” is a chemical compound with the molecular formula C21H32O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4’-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone” has been confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure has been determined by X-ray diffraction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.48 . Other physical and chemical properties such as boiling point and density are not available in the current data .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .

- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results or Outcomes : The synthesis resulted in the desired compound, which can be used as an intermediate in the synthesis of other biologically active compounds .

-

Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo [1,5-a]pyridine

- Application Summary : This compound has found application in the construction of bicyclic fused triazolium ionic liquids, which were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .

- Methods of Application : The compound was synthesized through a one-pot process involving an SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C, followed by an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .

- Results or Outcomes : The one-pot process gave 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in 78% yield .

-

Synthesis, Crystal Structure, and DFT Study of Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- Application Summary : This compound is a significant intermediate of 1H-indazole derivatives .

- Methods of Application : The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .

- Results or Outcomes : The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

-

Synthesis, Crystal Structure, and DFT Study of Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- Application Summary : This compound is a significant intermediate of 1H-indazole derivatives .

- Methods of Application : The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .

- Results or Outcomes : The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

-

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1 (2H)-carboxylate

- Application Summary : This compound is used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

- Methods of Application : The compound is synthesized through a series of substitution reactions .

- Results or Outcomes : Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

-

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

- Application Summary : This compound is more suitable for stabilizing plastics, as it is not driven out by the high temperatures experienced during plastic extrusion and moulding .

- Methods of Application : It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .

- Results or Outcomes : The use of this compound in plastics helps to maintain their structural integrity and performance at high temperatures .

-

Synthesis, Crystal Structure, and DFT Study of Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- Application Summary : This compound is a significant intermediate of 1H-indazole derivatives .

- Methods of Application : The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .

- Results or Outcomes : The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

-

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1 (2H)-carboxylate

- Application Summary : This compound is used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

- Methods of Application : The compound is synthesized through a series of substitution reactions .

- Results or Outcomes : Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

-

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

- Application Summary : This compound is more suitable for stabilizing plastics, as it is not driven out by the high temperatures experienced during plastic extrusion and moulding .

- Methods of Application : It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .

- Results or Outcomes : The use of this compound in plastics helps to maintain their structural integrity and performance at high temperatures .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20(2,3)17-12-10-16(11-13-17)18(22)8-6-7-9-19-23-14-21(4,5)15-24-19/h10-13,19H,6-9,14-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVQNINKLZTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645997 | |

| Record name | 1-(4-tert-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |

CAS RN |

898755-70-9 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1,1-dimethylethyl)phenyl]-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.